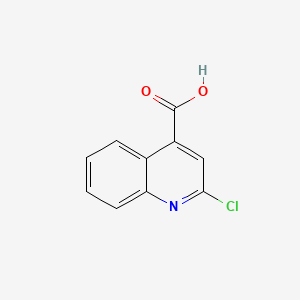

2-Chloroquinoline-4-carboxylic acid

説明

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. nih.govresearchgate.net Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, antimalarial, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govbiointerfaceresearch.comnih.gov This diverse pharmacological profile has established quinoline as a "privileged structure," meaning it is a molecular framework that is repeatedly found in biologically active compounds. nih.gov The versatility of the quinoline ring system allows for the synthesis of a large number of structurally diverse derivatives, making it a valuable tool for the development of new therapeutic agents and functional materials. researchgate.net

The importance of the quinoline scaffold is underscored by the existence of numerous marketed drugs containing this moiety. nih.govbiointerfaceresearch.com Its ability to interact with various biological targets has driven continuous research into the synthesis and biological evaluation of novel quinoline derivatives. benthamdirect.com

Overview of 2-Chloroquinoline-4-carboxylic Acid as a Key Intermediate and Research Subject

This compound is a specialized derivative of quinoline that serves as a vital building block in organic synthesis. chemimpex.com Its structure, featuring both a reactive chloro group and a carboxylic acid function, makes it a versatile intermediate for the creation of more complex molecules. chemimpex.com This compound is particularly instrumental in the synthesis of various pharmaceutical agents and agrochemicals. chemimpex.com

In pharmaceutical development, this compound is a precursor for synthesizing potent antimicrobial and anti-inflammatory agents. chemimpex.com Researchers have utilized this compound to create novel quinoline derivatives with potential applications in treating infectious diseases and cancer. chemimpex.com Beyond its role in medicine, it is also employed in the development of new materials, such as polymers and coatings with enhanced chemical resistance, and as a reagent in analytical chemistry. chemimpex.com

Historical Context of Quinoline-4-carboxylic Acid Research

Research into quinoline-4-carboxylic acids has a long history, with early synthetic methods like the Doebner and Pfitzinger reactions being foundational. researchgate.net These classic reactions, while historically significant, often suffered from drawbacks such as harsh reaction conditions, low yields, and the use of toxic reagents. researchgate.net Over the years, significant efforts have been made to develop more efficient and environmentally friendly synthetic routes. researchgate.net

The discovery of the biological activities of compounds like cinchophen (B1669042) (2-phenylquinoline-4-carboxylic acid) spurred further interest in this class of compounds. researchgate.net Modern research continues to build on this historical foundation, employing advanced techniques such as microwave-assisted synthesis and novel catalytic systems to create a wide range of quinoline-4-carboxylic acid derivatives with diverse biological activities. researchgate.net

Chemical Profile of this compound

Physicochemical Properties

This compound is a solid, typically appearing as a white to orange or green powder or crystal. chemdad.com Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C10H6ClNO2 |

| Molecular Weight | 207.61 g/mol |

| Melting Point | 244 °C |

| Boiling Point (Predicted) | 368.7 ± 22.0 °C |

| Density (Predicted) | 1.469 ± 0.06 g/cm³ |

| pKa (Predicted) | 2.17 ± 0.10 |

| XLogP3 | 3.3 |

| Solubility | >31.1 µg/mL (at pH 7.4) |

| CAS Number | 5467-57-2 |

Data sourced from PubChem and other chemical suppliers. chemdad.comnih.gov

Synthesis and Reactivity

The synthesis of this compound can be achieved through various routes. One common method involves the chlorination of 2-hydroxy-4-quinolinecarboxylic acid. chemicalbook.com The presence of the chloro group at the 2-position and the carboxylic acid at the 4-position imparts specific reactivity to the molecule. The chloro group can be displaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups. nih.gov For instance, it can react with amines to form aminotriazolyl and tetrazolyl derivatives. nih.gov The carboxylic acid group can undergo typical reactions such as esterification. nih.gov

Applications in Contemporary Research

Role as a Precursor in the Synthesis of Bioactive Molecules

This compound is a crucial intermediate in the synthesis of a variety of bioactive compounds. chemimpex.comchemdad.com Its utility stems from the ability to modify both the chloro and carboxylic acid functionalities to create a diverse library of derivatives.

Development of Antimalarial Agents

The quinoline core is central to many antimalarial drugs, and this compound serves as a scaffold for developing new therapeutic agents. biointerfaceresearch.com A series of quinoline-4-carboxamides, derived from this precursor, have shown potent antimalarial activity. nih.gov Optimization of these compounds has led to molecules with low nanomolar in vitro potency and excellent oral efficacy in mouse models of malaria. nih.gov

Synthesis of Anticancer Compounds

Quinoline derivatives have demonstrated significant potential as anticancer agents. researchgate.netbenthamdirect.com The versatility of the this compound scaffold allows for the design and synthesis of compounds that can target various mechanisms involved in cancer progression. researchgate.net For example, it can be a starting point for creating inhibitors of enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), which is crucial for cancer cell proliferation. nih.gov

Creation of Novel Antimicrobial Agents

The rise of antibiotic resistance has fueled the search for new antimicrobial agents. Quinoline-based compounds have a long history of use as antibacterials. biointerfaceresearch.com this compound is a valuable starting material for synthesizing novel quinoline derivatives with potential antibacterial and antifungal activities. researchgate.net

Utility as a Chemical Intermediate in Organic Synthesis

Beyond its role in medicinal chemistry, this compound is a versatile intermediate in broader organic synthesis.

Functional Group Transformations and Derivatization

The chloro and carboxylic acid groups on the quinoline ring of this compound allow for a wide range of chemical transformations. The chloro group can be readily substituted by various nucleophiles, and the carboxylic acid can be converted to esters, amides, and other derivatives. nih.gov These transformations are fundamental in building more complex molecular architectures. For instance, the reaction with amines can lead to the formation of fused heterocyclic systems. rsc.org

Use in the Construction of Fused Heterocyclic Systems

The reactivity of this compound makes it an excellent starting material for constructing fused heterocyclic systems. For example, reactions involving intramolecular cyclization can lead to the formation of pyrrolo[3,4-b]quinolinones and other complex polycyclic structures. rsc.org These fused systems are often of interest for their unique chemical properties and potential biological activities.

Structure

3D Structure

特性

IUPAC Name |

2-chloroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-5-7(10(13)14)6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNCOMYUODLTAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282368 | |

| Record name | 2-chloroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804075 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5467-57-2 | |

| Record name | 2-Chloro-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 25654 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5467-57-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloroquinoline 4 Carboxylic Acid and Its Analogs

Classical and Contemporary Synthetic Routes to 2-Chloroquinoline-4-carboxylic Acid

The preparation of this compound can be achieved through several strategic pathways, starting from various precursors. These methods include the direct chlorination of the corresponding hydroxyquinoline, multi-step sequences involving oxidation and chlorination, and constructions of the quinoline (B57606) ring system from acyclic or simpler heterocyclic starting materials.

Synthesis from 2-Hydroxy-4-quinolincarboxylic Acid

A primary and direct method for the synthesis of this compound involves the chlorination of its precursor, 2-hydroxy-4-quinolinecarboxylic acid. This transformation is typically accomplished using strong chlorinating agents that can effectively replace the hydroxyl group at the C-2 position of the quinoline ring with a chlorine atom.

The most commonly employed reagents for this dehydroxy-chlorination are phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), often used as a mixture. indianchemicalsociety.comresearchgate.net The reaction mechanism involves an initial phosphorylation of the hydroxyl group, which converts it into a good leaving group, followed by a nucleophilic attack by a chloride ion. nih.gov The reaction is generally carried out by heating the 2-hydroxyquinoline-4-carboxylic acid in an excess of phosphorus oxychloride, sometimes with the addition of phosphorus pentachloride to enhance the reactivity. indianchemicalsociety.com The use of a base, such as pyridine (B92270), can also be employed to facilitate the reaction. mdpi.com

Table 1: Chlorination of 2-Hydroxyquinoline Derivatives

| Starting Material | Chlorinating Agent(s) | Reaction Conditions | Product | Yield (%) | Reference(s) |

| 2,4-Dihydroxyquinoline | POCl₃, Pyridine | Heating | 2,4-Dichloroquinoline | 88 | mdpi.com |

| Hydroxy-pyrimidines | POCl₃ | Heating in sealed reactor | Chloro-pyrimidines | >80 | mdpi.com |

| Carboxylic Acids | PCl₅ | Glacial Acetic Acid | Acyl Chlorides | Vigorous Reaction | youtube.com |

Note: The table includes examples of chlorination reactions on similar heterocyclic systems to illustrate the general conditions, due to the prevalence of this standard transformation.

Oxidation and Chlorination Strategies for Quinoline-Carboxylic Esters

An alternative route to this compound derivatives involves a two-stage process starting from the corresponding quinoline-carboxylic esters. This method consists of the oxidation of the quinoline ring at the 2-position to form a 2(1H)-oxoquinoline carboxylate, followed by a chlorination step.

A simple and effective method has been developed for the synthesis of isomeric esters of 2-chloroquinoline-5-, 6-, and 7-carboxylic acids. nuph.edu.ua This process utilizes the successive oxidation and chlorination of methyl quinoline-5-, 6-, and 7-carboxylates. nuph.edu.ua The oxidation is typically carried out using an oxidizing agent like sodium hypochlorite (B82951) in the presence of a phosphate (B84403) buffer. The resulting 2(1H)-oxoquinoline carboxylates are then subjected to chlorination, for instance with phosphorus oxychloride, to yield the desired 2-chloroquinoline (B121035) carboxylic esters. nuph.edu.ua This approach is advantageous as it employs readily available reagents and straightforward transformations. nuph.edu.ua

Table 2: Synthesis of 2-Chloroquinoline Carboxylic Esters via Oxidation and Chlorination

| Starting Material | Key Steps | Product | Overall Yield (%) | Reference(s) |

| Methyl quinoline-5-carboxylate | 1. Oxidation (NaClO/KH₂PO₄) 2. Chlorination (POCl₃) | Methyl 2-chloroquinoline-5-carboxylate | Acceptable | nuph.edu.ua |

| Methyl quinoline-6-carboxylate | 1. Oxidation (NaClO/KH₂PO₄) 2. Chlorination (POCl₃) | Methyl 2-chloroquinoline-6-carboxylate | Acceptable | nuph.edu.ua |

| Methyl quinoline-7-carboxylate | 1. Oxidation (NaClO/KH₂PO₄) 2. Chlorination (POCl₃) | Methyl 2-chloroquinoline-7-carboxylate | Acceptable | nuph.edu.ua |

| 8-Methylquinoline | Multi-step synthesis including oxidation and chlorination | Methyl 2-chloroquinoline-8-carboxylate | 55 | nuph.edu.ua |

Approaches from Isatin (B1672199) Derivatives

The Pfitzinger reaction is a classical and highly versatile method for the synthesis of quinoline-4-carboxylic acids, which are direct precursors to this compound. wikipedia.org This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide. wikipedia.orgscholarsresearchlibrary.com

The mechanism of the Pfitzinger reaction begins with the hydrolysis of the amide bond in isatin by the base to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound (e.g., a ketone) to form an imine, which subsequently tautomerizes to an enamine. wikipedia.org An intramolecular cyclization followed by dehydration yields the final quinoline-4-carboxylic acid. wikipedia.org To obtain the target this compound, the product of the Pfitzinger reaction, a 2-substituted-quinoline-4-carboxylic acid, would undergo a subsequent chlorination step as described in section 2.1.1. A variation known as the Halberkann variant, which involves the reaction of N-acyl isatins with a base, yields 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Table 3: Synthesis of Quinoline-4-carboxylic Acid Precursors from Isatin

| Isatin Derivative | Carbonyl Compound | Base | Product | Reference(s) |

| Isatin | Acetophenone | KOH | 2-Phenylquinoline-4-carboxylic acid | myttex.net |

| Isatin | Various Ketones | KOH | Substituted quinoline-4-carboxylic acids | scholarsresearchlibrary.comijsr.net |

| N-Acyl isatins | Carbonyl Compound | Base | 2-Hydroxy-quinoline-4-carboxylic acids | wikipedia.org |

| Isatin | Enaminones | KOH or NaOH | Quinoline-4-carboxylic acids | researchgate.net |

Processes Involving 2-Hydroxy-4-halogenomethylquinolines

A notable synthetic route to 2-hydroxyquinoline-4-carboxylic acid, the direct precursor to the title compound, starts from 2-hydroxy-4-halogenomethylquinolines. google.comgoogle.com This process involves the oxidation of the halogenomethyl group at the C-4 position.

A patented process describes the oxidation of 2-hydroxy-4-halogenomethylquinolines using an excess of alkaline hydrogen peroxide. google.comgoogle.com The reaction is typically conducted at a temperature between 35°C and 70°C, with a specific mole ratio of the starting material to hydrogen peroxide and alkali hydroxide. google.com The initial product is the alkali metal salt of the 2-hydroxyquinoline-4-carboxylic acid, which is then acidified to yield the free acid. google.com This method has been shown to be effective for various substituted 2-hydroxy-4-halogenomethylquinolines, providing good yields of the corresponding carboxylic acids. google.comgoogle.com

Table 4: Oxidation of 2-Hydroxy-4-halogenomethylquinolines

| Starting Material | Oxidizing Agent | Reaction Conditions | Product | Yield (%) | Reference(s) |

| 2-Hydroxy-4-chloromethylquinoline | H₂O₂, NaOH | 50°C, 8 hours | 2-Hydroxyquinoline-4-carboxylic acid | ~80 | google.com |

| 2-Hydroxy-4-chloromethyl-8-methylquinoline | H₂O₂, NaOH | Analogous to above | 2-Hydroxy-8-methylquinoline-4-carboxylic acid | 54.7 | google.com |

| 2-Hydroxy-4-chloromethyl-8-chloroquinoline | H₂O₂, NaOH | Analogous to above | 2-Hydroxy-8-chloroquinoline-4-carboxylic acid | 85.5 | google.comgoogle.com |

Targeted Synthesis of this compound Derivatives

The synthesis of specific derivatives of this compound, particularly those with aryl or heteroaryl substituents, often relies on building the quinoline core with the desired substituent already in place. The Pfitzinger synthesis is exceptionally well-suited for this purpose.

Pfitzinger Synthesis of 2-Aryl/Heteroaryl Quinoline-4-carboxylic Acids

The Pfitzinger reaction provides a direct and efficient pathway to a wide array of 2-aryl or 2-heteroaryl quinoline-4-carboxylic acids. researchgate.netnih.govresearchgate.netresearchgate.net By selecting the appropriate isatin and aryl methyl ketone, a diverse range of substituted quinoline-4-carboxylic acids can be prepared. These products can then be chlorinated to yield the corresponding this compound derivatives.

The general procedure involves the reaction of an isatin (which can be substituted on the aromatic ring) with an aryl methyl ketone in a basic medium, typically ethanolic potassium hydroxide, under reflux conditions. researchgate.net This one-pot synthesis is highly valued for its convenience and the structural diversity it allows in the final products. scholarsresearchlibrary.com While the classical Pfitzinger reaction is robust, other related multi-component reactions like the Doebner reaction, which uses anilines, aldehydes, and pyruvic acid, also serve as powerful tools for accessing quinoline-4-carboxylic acid derivatives, sometimes offering advantages for substrates with base-sensitive functional groups. nih.gov

Table 5: Pfitzinger Synthesis of 2-Aryl/Heteroaryl Quinoline-4-carboxylic Acids

| Isatin | Aryl Methyl Ketone | Reaction Conditions | Product | Yield (%) | Reference(s) |

| Isatin | Acetophenone | 33% KOH, Ethanol, 85°C, 8h | 2-Phenylquinoline-4-carboxylic acid | 35 | |

| 5-Methylisatin | Phenoxyacetone | Ethanolic KOH, Reflux | 6-Methyl-3-phenoxy-4-quinaldinecarboxylic acid | 62 | |

| Isatin | 1-Phenylmercapto-2-propanone | Ethanolic KOH, Reflux | 3-Phenylmercapto-4-quinaldinecarboxylic acid | 60 | |

| Isatin | Various Aromatic Ketones | KOH, Water, Reflux, 24-72h | 2-Arylquinoline-4-carboxylic acids | High | researchgate.net |

| Isatin | Enaminones | KOH, Water, Reflux | Substituted Quinoline-4-carboxylic acids | 75-90 | researchgate.net |

Doebner Synthesis in Quinoline-4-carboxylic Acid Derivatization

The Doebner reaction is a well-established method for the synthesis of quinoline-4-carboxylic acids. iipseries.orgwikipedia.org This reaction typically involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. iipseries.orgwikipedia.org The versatility of the Doebner synthesis allows for the introduction of a wide range of substituents onto the quinoline ring by varying the aniline and aldehyde starting materials. nih.gov

A variation known as the Doebner hydrogen-transfer reaction has been developed to improve the synthesis of substituted quinolines, particularly from anilines bearing electron-withdrawing groups, which often result in low yields under conventional Doebner conditions. nih.govnih.gov This modified approach can be applied to a broad spectrum of anilines, including those with electron-donating groups, and is suitable for large-scale synthesis. nih.gov For instance, the reaction of an aniline with an α,β-unsaturated carbonyl compound, which can be formed in situ from an aldol (B89426) condensation of two carbonyl compounds (the Beyer method), is a related and effective strategy. wikipedia.org

| Reactants | Conditions | Product | Reference |

| Aniline, Aldehyde, Pyruvic Acid | Acid catalyst (e.g., HCl, H2SO4) | Quinoline-4-carboxylic acid derivative | iipseries.org |

| Electron-deficient Aniline, Aldehyde, Pyruvic Acid | BF3·THF, MeCN, 65 °C | Substituted quinoline-4-carboxylic acid | nih.govacs.org |

| Aniline, α,β-Unsaturated carbonyl compound | Lewis or Brønsted acid catalyst | Quinoline derivative | wikipedia.org |

Conversion to 2-Chloroquinoline-4-carbonyl Chloride

The carboxylic acid functional group of this compound can be readily converted into a more reactive acyl chloride. This transformation is a crucial step for subsequent derivatization reactions such as esterification and amidation. The most common reagent employed for this conversion is thionyl chloride (SOCl₂). chemguide.co.ukchemistrysteps.comchemguide.co.uk Other reagents that can be used for the conversion of carboxylic acids to acyl chlorides include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.ukchemguide.co.uk

The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting 2-chloroquinoline-4-carbonyl chloride. chemguide.co.ukdoubtnut.com

| Starting Material | Reagent | Product | Key Advantage | Reference |

| This compound | Thionyl chloride (SOCl₂) | 2-Chloroquinoline-4-carbonyl chloride | Gaseous byproducts (SO₂, HCl) | chemguide.co.ukchemistrysteps.com |

| Carboxylic Acid | Phosphorus(V) chloride (PCl₅) | Acyl Chloride | --- | chemguide.co.ukchemguide.co.uk |

| Carboxylic Acid | Phosphorus(III) chloride (PCl₃) | Acyl Chloride | --- | chemguide.co.ukchemguide.co.uk |

| Carboxylic Acid | Oxalyl Chloride [(COCl)₂] with catalytic DMF | Acyl Chloride | Mild conditions | commonorganicchemistry.com |

Esterification and Amidation Reactions for Quinoline-Carboxylic Acid Derivatives

The activated 2-chloroquinoline-4-carbonyl chloride serves as a versatile intermediate for the synthesis of a wide range of ester and amide derivatives.

Esterification is typically achieved by reacting the acyl chloride with an appropriate alcohol. This method is generally more efficient than the direct Fischer esterification of the carboxylic acid, which involves heating the carboxylic acid and an alcohol with a strong acid catalyst (e.g., concentrated sulfuric acid). masterorganicchemistry.comchemguide.co.uk The Fischer esterification is an equilibrium-limited process, and driving the reaction to completion often requires using a large excess of the alcohol or removing water as it is formed. masterorganicchemistry.com An improved one-pot Pfitzinger reaction mediated by TMSCl has also been reported for the direct synthesis of quinoline-4-carboxylic esters from isatins and N,N-dimethylenaminones in various alcohols. thieme-connect.com

Amidation is accomplished by reacting 2-chloroquinoline-4-carbonyl chloride with a primary or secondary amine. This reaction is typically rapid and high-yielding. semanticscholar.org Alternatively, direct amidation of the carboxylic acid can be achieved using coupling reagents. organic-chemistry.org Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective for the direct amidation of various carboxylic acids with a broad range of amines under mild conditions. acs.org

Formation of Quinoline Carboxamide Derivatives

The synthesis of quinoline carboxamide derivatives is of significant interest due to their potential biological activities. These compounds are typically prepared by the coupling of a quinoline-4-carboxylic acid with an amine. researchgate.net A common method involves the activation of the carboxylic acid group, for instance, by converting it to the corresponding acyl chloride, followed by reaction with an amine. dergipark.org.tr

For example, 2-phenylquinoline-4-carboxamide (B4668241) derivatives have been synthesized by treating the corresponding acyl chloride with various amines in the presence of a base like triethylamine (B128534) (Et₃N) in a solvent such as tetrahydrofuran (B95107) (THF). semanticscholar.org In some cases, direct coupling of the carboxylic acid with an amine is facilitated by coupling agents like N,N'-carbonyldiimidazole. researchgate.net

Synthesis of Tetrazolo[1,5-a]quinoline-4-carbaldehydes from Chloroquinoline Precursors

A significant transformation of the 2-chloroquinoline scaffold is its conversion to the corresponding tetrazolo[1,5-a]quinoline (B14009986) system. This is typically achieved by reacting a 2-chloroquinoline derivative with sodium azide (B81097) (NaN₃). benthamdirect.comresearchgate.netmdpi.com This reaction proceeds via a nucleophilic aromatic substitution of the chloride, followed by an intramolecular cyclization of the resulting azide to form the fused tetrazole ring. iau.ir

Specifically, tetrazolo[1,5-a]quinoline-4-carbaldehydes can be synthesized from 2-chloroquinoline-3-carbaldehydes by treatment with sodium azide in acetic acid. rsc.org This transformation highlights the utility of the chloroquinoline precursor in accessing more complex heterocyclic systems.

| Precursor | Reagent | Product | Reference |

| 2-Chloroquinoline | Sodium Azide (NaN₃) | Tetrazolo[1,5-a]quinoline | benthamdirect.comresearchgate.net |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Sodium Azide (NaN₃), Acetic Acid | Tetrazolo[1,5-a]quinoline-4-carbaldehyde | rsc.org |

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound and its derivatives involves several key reaction mechanisms.

The Doebner reaction mechanism for the formation of the quinoline-4-carboxylic acid core is a subject of some debate, with two primary proposals. wikipedia.org One pathway suggests an initial aldol condensation between the enol form of pyruvic acid and the aldehyde, followed by a Michael addition of the aniline. wikipedia.org An alternative mechanism posits the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. wikipedia.org Both pathways converge to a common intermediate that undergoes cyclization and subsequent dehydration to form the quinoline ring. wikipedia.org A more recent study on the related Doebner-Miller reaction proposes a fragmentation-recombination mechanism. wikipedia.org In the context of the Doebner hydrogen-transfer reaction, it is suggested that a dihydroquinoline intermediate is oxidized to the quinoline by the reduction of an imine, which is formed from the aniline and aldehyde. nih.gov

The conversion of the carboxylic acid to the acyl chloride with thionyl chloride proceeds through the initial reaction of the carboxylic acid with SOCl₂ to form a chlorosulfite intermediate. This intermediate is highly reactive, and the chloride ion, acting as a nucleophile, attacks the carbonyl carbon, leading to the elimination of sulfur dioxide and hydrogen chloride to yield the acyl chloride. chemistrysteps.com

Advanced Spectroscopic and Analytical Characterization of 2 Chloroquinoline 4 Carboxylic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-chloroquinoline-4-carboxylic acid and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of a quinoline-4-carboxylic acid, the proton of the carboxylic acid group typically appears as a broad singlet in the downfield region, often between 10 and 14 ppm, although this signal can be exchangeable with deuterium (B1214612) in solvents like D₂O. princeton.edu The aromatic protons of the quinoline (B57606) ring system exhibit complex splitting patterns in the range of approximately 7.0 to 9.0 ppm. The specific chemical shifts and coupling constants are highly dependent on the substitution pattern on the quinoline ring. For instance, in 2-phenylquinoline-4-carboxylic acid derivatives, the protons on the quinoline and phenyl rings resonate in distinct regions, allowing for their clear assignment. nih.gov

The ¹³C NMR spectrum provides complementary information, with the carboxyl carbon atom resonating in the range of 165-185 ppm. princeton.edu The carbons of the quinoline ring system typically appear between 110 and 160 ppm. The carbon atom attached to the chlorine (C2) in this compound is expected to show a characteristic chemical shift due to the electronegativity of the chlorine atom. The specific chemical shifts of the quinoline carbons are influenced by the electronic effects of the substituents. For example, the presence of an electron-donating or electron-withdrawing group on the aniline (B41778) ring used in the synthesis of quinoline derivatives can be confirmed by the resulting shifts in the ¹³C NMR spectrum of the product. acs.org

Table 1: Representative ¹H NMR Spectral Data for Analogs of this compound

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid | DMSO-d₆ | 13.97 (s, 1H), 8.62 (d, J = 8.5 Hz, 1H), 8.41 (s, 1H), 8.28 (d, J = 8.5 Hz, 2H), 8.12 (d, J = 8.4 Hz, 1H), 7.83 (t, J = 7.6 Hz, 1H), 7.66 (t, J = 7.6 Hz, 1H), 7.13 (d, J = 8.5 Hz, 2H), 3.85 (d, J = 7.7 Hz, 3H) nih.gov |

| 2-(3-Chlorophenyl)quinoline-4-carboxylic Acid | DMSO-d₆ | 14.09 (s, 1H), 8.64 (d, J = 8.4 Hz, 1H), 8.49 (s, 1H), 8.37 (s, 1H), 8.28 (d, J = 3.5 Hz, 1H), 8.20 (d, J = 8.4 Hz, 1H), 7.88 (t, J = 7.6 Hz, 1H), 7.73 (t, J = 7.6 Hz, 1H), 7.61 (d, J = 4.5 Hz, 2H) nih.gov |

| 2-(4-Chlorophenyl)quinoline-4-carboxylic Acid | DMSO-d₆ | 8.66 (d, J = 8.5 Hz, 1H), 8.48 (s, 1H), 8.35 (d, J = 8.2 Hz, 2H), 8.18 (d, J = 8.4 Hz, 1H), 7.88 (t, J = 7.6 Hz, 1H), 7.73 (t, J = 7.6 Hz, 1H), 7.64 (d, J = 8.2 Hz, 2H) nih.gov |

Note: The carboxylic acid proton may not always be observed or may appear as a very broad signal.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| Carboxylic Acid (C=O) | 165 - 180 |

| C2 (C-Cl) | 150 - 155 |

| C3 | 115 - 125 |

| C4 | 140 - 148 |

| C4a | 145 - 150 |

| C5 | 125 - 130 |

| C6 | 128 - 132 |

| C7 | 128 - 132 |

| C8 | 120 - 125 |

| C8a | 140 - 145 |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LCMS) in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and its analogs. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula. nih.gov For this compound (C₁₀H₆ClNO₂), the expected monoisotopic mass is approximately 207.0087 Da. nih.govuni.lu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for quinoline carboxylic acids involve the loss of small molecules such as CO₂, H₂O, and HCl. The specific fragmentation pattern can help to distinguish between isomers.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of synthesized compounds and to identify impurities. nih.gov The retention time from the liquid chromatography provides an additional parameter for compound identification.

Table 3: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 208.01599 | 137.8 uni.lu |

| [M+Na]⁺ | 229.99793 | 148.4 uni.lu |

| [M-H]⁻ | 206.00143 | 140.2 uni.lu |

| [M+NH₄]⁺ | 225.04253 | 156.9 uni.lu |

| [M+K]⁺ | 245.97187 | 143.6 uni.lu |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Structure

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹), and the C=C and C=N stretching vibrations of the quinoline ring (in the 1400-1600 cm⁻¹ region). The C-Cl stretch will appear in the fingerprint region, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system is a chromophore, and its UV-Vis spectrum will show characteristic absorption bands. The position and intensity of these bands are influenced by the substituents on the ring. The electronic structure and transitions can be further investigated using computational methods.

Chromatographic Techniques (TLC, Column Chromatography) in Purification and Monitoring

Chromatographic techniques are essential for the purification of this compound and for monitoring the progress of its synthesis.

Thin-layer chromatography (TLC) is a simple and rapid method used to check the purity of a sample and to determine the appropriate solvent system for column chromatography. nih.govacs.org The retention factor (Rf) value is a characteristic property of a compound under a specific set of conditions (stationary phase and mobile phase).

Column chromatography is a preparative technique used to separate and purify larger quantities of the desired compound from a mixture. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a single solvent or a mixture of solvents) is crucial for achieving good separation. The progress of the separation is often monitored by TLC. The synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives can be monitored by TLC using a mixture of n-hexane and ethyl acetate (B1210297) as the eluent. acs.org

Medicinal Chemistry and Biological Activity of 2 Chloroquinoline 4 Carboxylic Acid Derivatives

Antimalarial Research Applications

The emergence and spread of drug-resistant strains of Plasmodium, the parasite responsible for malaria, necessitates the continuous search for new and effective antimalarial agents. Derivatives of 2-chloroquinoline-4-carboxylic acid have been investigated as a promising avenue for the development of such agents.

Efficacy against Chloroquine-Resistant Strains of Plasmodium

The 4-aminoquinoline (B48711) pharmacophore remains a crucial component in the design of antimalarial drugs, largely due to the success of chloroquine (B1663885). nih.gov However, widespread resistance to chloroquine has diminished its efficacy. nih.govnih.gov Research has focused on modifying the quinoline (B57606) structure to overcome this resistance. Studies have shown that certain 4-aminoquinolines with specific side chain lengths can exhibit activity against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum. nih.gov For instance, aminoquinolines with diaminoalkane side chains shorter or longer than that of chloroquine have demonstrated efficacy against resistant parasites. nih.gov Furthermore, the presence of a halogen, such as chlorine, at the 7-position of the quinoline ring is a critical factor for activity against chloroquine-resistant strains. nih.gov

Molecular Docking Studies with Plasmodium LDH Receptor Protein

Molecular docking studies have been employed to investigate the potential mechanism of action of this compound derivatives as antimalarial agents. One key target is Plasmodium lactate (B86563) dehydrogenase (LDH), an essential enzyme for the parasite's energy metabolism. nih.govresearchgate.net In silico studies have shown that derivatives of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acid can bind to the Plasmodium LDH receptor protein. researchgate.netresearchgate.net For example, the compound 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid exhibited strong binding interactions with the active site of Plasmodium LDH, with a binding energy of -9.05 kcal/mol, which is more favorable than that of chloroquine (-6.74 kcal/mol). researchgate.net This suggests that these derivatives could act as inhibitors of this vital parasitic enzyme. researchgate.netresearchgate.net

| Compound | Binding Energy (kcal/mol) | Number of Hydrogen Bonds |

|---|---|---|

| 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid (3d) | -9.05 | 5 |

| Chloroquine (Standard) | -6.74 | 2 |

Structure-Activity Relationships for Antimalarial Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the antimalarial potency of quinoline derivatives. These studies have revealed several key structural features that influence activity. The presence of a 7-chloro group on the quinoline nucleus is considered optimal for antimalarial activity. pharmacy180.comacs.org Modifications at other positions can significantly impact efficacy. For example, a methyl group at the 3-position has been shown to reduce activity, while an additional methyl group at the 8-position can abolish it completely. pharmacy180.com

The nature of the substituent at the 4-position is also critical. A dialkylaminoalkyl side chain with 2 to 5 carbon atoms between the nitrogen atoms is often optimal for activity. pharmacy180.com Furthermore, the basicity of the amino side chain is considered essential for drug accumulation within the parasite's food vacuole, a key aspect of the mechanism of action for many quinoline-based antimalarials. acs.org

Anticancer and Antitumor Investigations

In addition to their antimalarial properties, derivatives of quinoline-4-carboxylic acid have been explored for their potential as anticancer agents.

Interference with DNA Replication and Cytotoxicity in Cancer Cell Lines

One of the mechanisms by which quinoline derivatives may exert their anticancer effects is through interference with DNA replication. mdpi.com Some quinoline-based compounds have been shown to act as DNA damaging agents, which can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells. nih.gov For instance, certain novel quinoline compounds have been found to inhibit DNA methyltransferases (DNMTs), enzymes that play a crucial role in gene expression and cell proliferation. mdpi.com By inhibiting these enzymes, these compounds can induce demethylation and reactivate tumor suppressor genes, leading to anticancer effects. mdpi.com Specifically, compounds have been shown to induce apoptosis in U937 leukemia cells. mdpi.com

Antiproliferative Effects of Quinoline Derivatives

Numerous studies have demonstrated the antiproliferative effects of quinoline derivatives against various cancer cell lines. nih.govfrontiersin.orgnih.gov For example, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of SIRT3, a member of the sirtuin family of proteins that are implicated in cancer development. frontiersin.orgnih.gov One such derivative, designated as P6, exhibited selective inhibitory activity against SIRT3 and showed potent antiproliferative effects against MLLr leukemic cell lines by inducing G0/G1 phase cell cycle arrest and cell differentiation. frontiersin.orgnih.gov

Furthermore, other quinoline-4-carboxylic acid derivatives have displayed significant growth inhibition capacities against mammary (MCF7) and cervical (HeLa) cancer cell lines. nih.gov The antiproliferative activity of these compounds highlights their potential as lead structures for the development of new anticancer therapies.

| Cell Line | Effect | Mechanism |

|---|---|---|

| MLLr leukemic cell lines | Potent inhibitory activity | Induction of G0/G1 phase cell cycle arrest and cell differentiation |

In Silico Assessment of Anticancer Activity

Computational, or in silico, studies have become instrumental in identifying and optimizing the anticancer potential of quinoline derivatives. These methods provide insights into the molecular interactions between the compounds and biological targets, helping to predict their efficacy and guide further synthesis. researchgate.net Molecular docking simulations are frequently employed to evaluate how derivatives of quinoline-4-carboxylic acid bind to the active sites of key proteins involved in cancer progression. rsc.org

Studies have investigated the interactions of these derivatives with various cancer-related enzymes. For example, molecular docking has been used to assess the binding of quinoline derivatives to targets like anaplastic lymphoma kinase and cyclin-dependent kinase 2. rsc.org In one study, a series of 6-methoxy-2-phenyl-quinoline-4-carboxylic acid derivatives were evaluated in silico, with a carboxamide derivative showing a strong binding energy of -8.8 kJ/mol with the IRE1 Alpha kinase inhibitor (PDB ID: 6HX1). researchgate.net Other research on quinoline-4-carboxylic acid derivatives identified compounds that induce significant cell cycle arrest and apoptosis. nih.gov Specifically, the derivative 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid was found to cause a 22.5% apoptotic cell death in the G2 phase of the cell cycle, highlighting its potential as a selective anticancer agent. nih.gov These computational approaches are crucial for efficiently screening libraries of compounds and identifying the most promising candidates for further experimental validation. researchgate.netrsc.org

Antimicrobial and Antibacterial Studies

Activity against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

Derivatives of this compound have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. koreascience.krbohrium.com Numerous studies have focused on their efficacy against common pathogens such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.netmdpi.comdoaj.org

The conversion of this compound into its corresponding carboxamide derivatives has been shown to produce compounds with significant antimicrobial properties. koreascience.krresearchgate.net In one study, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and tested. Among them, compound 5a4 showed the best inhibition against S. aureus with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL, while compound 5a7 was most active against E. coli with an MIC of 128 µg/mL. mdpi.comresearchgate.net Another investigation into novel quinoline derivatives reported a hybrid compound, 5d , which exerted potent effects against most tested strains with MIC values ranging from 0.125 to 8 µg/mL. nih.gov These findings underscore the potential of modifying the quinoline-4-carboxylic acid scaffold to develop effective antibacterial agents. mdpi.comresearchgate.net

Below is a table summarizing the antibacterial activity of selected quinoline derivatives.

| Compound Class/Name | Bacterial Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a4) | Staphylococcus aureus | 64 | mdpi.comresearchgate.net |

| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a7) | Escherichia coli | 128 | mdpi.comresearchgate.net |

| Quinolone coupled hybrid (5d) | Gram-positive & Gram-negative strains | 0.125 - 8 | nih.gov |

| Novel quinoline-hydrazone derivatives | S. aureus | 6.25 | biointerfaceresearch.com |

Evaluation of Novel Quinoline Carboxamide Derivatives as Antibacterial Agents

The synthesis of novel quinoline carboxamide derivatives is a prominent strategy in the search for new antibacterial agents. researchgate.net Researchers have successfully synthesized series of 2-chloroquinoline-4-carboxamides by reacting this compound with various amines. koreascience.krbohrium.com These newly created compounds have been consistently confirmed through spectral analysis and subsequently evaluated for their biological activity. koreascience.krresearchgate.net

The antibacterial screenings of these novel carboxamides have yielded promising results. researchgate.net For instance, a synthesized series of 2-chloroquinoline-4-carboxamides demonstrated activity against both Escherichia coli and Staphylococcus aureus. koreascience.kr Another study focusing on twenty novel quinoline carboxamide analogues found that specific derivatives were particularly active against Aeromonas and Enterococcus species. researchgate.net The synthesis and evaluation of hydrazide derivatives have also been explored, with some new substituted 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid hydrazides showing activity against various microorganisms. apjhs.com This continuous exploration of new derivatives highlights the versatility of the quinoline scaffold in developing next-generation antibacterial drugs. bohrium.comresearchgate.net

Mechanisms of Antimicrobial Action

The antimicrobial action of quinoline derivatives, particularly the well-studied quinolones, is primarily attributed to their ability to inhibit bacterial DNA synthesis. nih.govnih.gov The main target of these compounds is DNA gyrase (also known as topoisomerase II) in Gram-negative bacteria and the related enzyme topoisomerase IV in Gram-positive bacteria. nih.govnih.govnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. nih.gov

Quinolones function by stabilizing the complex formed between the DNA gyrase enzyme and the bacterial DNA. nih.gov This action traps the enzyme on the DNA, leading to a halt in the replication fork and ultimately causing lethal double-stranded breaks in the bacterial chromosome. nih.gov This mechanism explains the potent bactericidal activity of these compounds. nih.gov Some novel quinoline derivatives may possess a dual-target mechanism. For example, molecular docking studies of a potent quinolone hybrid suggested it might target both the bacterial Topoisomerase IV protein and the LptA protein, which is involved in lipopolysaccharide transport in Gram-negative bacteria. nih.gov Further research has led to the discovery of derivatives like N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, which act as specific inhibitors of the GyrB subunit of DNA gyrase, presenting a refined approach to targeting this essential bacterial enzyme. tandfonline.com

Anti-inflammatory and Analgesic Properties

In Vivo Anti-inflammatory Action of Quinoline-4-carboxylic Acid Amides

The anti-inflammatory potential of quinoline-4-carboxylic acid derivatives has been substantiated through in vivo animal studies, most commonly using the carrageenan-induced paw edema model in rats. researchgate.netijplsjournal.com This model is a standard and reliable method for assessing acute inflammatory responses. creative-biolabs.com The injection of carrageenan induces classic signs of inflammation, including swelling (edema), which can be measured over time to determine the efficacy of an anti-inflammatory compound. creative-biolabs.comnih.gov

Studies have shown that derivatives of quinoline-4-carboxylic acid can significantly reduce inflammatory responses. nih.gov In one study, ethyl acetate (B1210297) extracts containing quinoline derivatives substantially inhibited carrageenan-induced inflammation by 68.5%. researchgate.net Another investigation into quinoxaline (B1680401) derivatives, which share structural similarities, found that a compound with a 2-chlorophenyl group demonstrated an 84.15% reduction in paw edema, an effect comparable to the standard anti-inflammatory drug diclofenac. ijplsjournal.com These findings highlight the significant in vivo anti-inflammatory action of the quinoline scaffold and its derivatives, marking them as promising candidates for the development of new anti-inflammatory agents. researchgate.netijplsjournal.com

Antiviral and Antitubercular Potential

The quinoline scaffold, a key component of this compound, is a recognized pharmacophore in the development of antiviral agents. Research has shown that various derivatives of quinoline possess a broad spectrum of antiviral activities. For instance, derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) have been noted for their biological activities, including antiviral effects. researchgate.net Scientists have designed and synthesized 2-chloroquinoline-based molecules as potential dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), two cysteine proteases crucial for viral replication. nih.gov

In one study, a synthesized 2-chloroquinoline (B121035) derivative (C10) was found to inhibit both MPro and PLPro non-covalently with high potency (Kᵢ < 2 μM) and negligible cytotoxicity. nih.gov Further modification of this compound into an azetidinone derivative (C11) enhanced its potency against both enzymes into the nanomolar range (820 nM against MPro and 350 nM against PLPro). nih.gov Other research has explored ethyl esters of 2-R-4-quinolinecarboxylic acids to create hydrazides tested for activity against ECHO virus type 6. researchgate.net The diverse antiviral applications highlight the versatility of the quinoline core in designing novel therapeutic agents against various viral pathogens, including coronaviruses and herpes viruses. researchgate.netnih.gov

Molecular docking has become an essential tool for understanding the mechanism of action of potential antitubercular agents, including derivatives of quinoline carboxylic acids. These computational studies help to visualize and predict the binding interactions between the synthesized compounds and their molecular targets within Mycobacterium tuberculosis (Mtb).

Several studies have focused on DNA gyrase, a type II topoisomerase essential for mycobacterial survival, as a key target. nih.gov Researchers have designed and synthesized new 2-arylquinoline-4-carboxylic acid (QCA) analogs and used molecular docking to model their interaction with Mtb DNA gyrase, showing a good correlation with in vitro inhibitory results. nih.gov For example, two QCA derivatives, 7i and 7m, were identified as potent Mtb inhibitors, with compound 7m demonstrating significant DNA gyrase inhibition. nih.gov

Another crucial enzyme target is InhA, an enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis. frontiersin.org Novel compounds merging 4-carboxyquinoline with triazole motifs have been synthesized and evaluated. frontiersin.org Molecular docking and dynamic simulations confirmed that a potent compound, 5n, formed a stable complex within the active site of the InhA enzyme. frontiersin.org Similarly, docking studies of novel 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamides suggested their interaction with the binding site of enoyl-CoA hydratase, identifying them as potential anti-TB agents. iaea.org The cytochrome bc1 complex has also been identified as a target for 2-(quinoline-4-yloxy)acetamide derivatives, with their activity evaluated against a resistant Mtb strain containing a mutation in the qcrB gene. nih.gov

| Compound Series | Target Enzyme | Key Findings from Molecular Docking |

| 2-Arylquinoline-4-carboxylic acids | Mtb DNA Gyrase | Docking models correlated well with in vitro gyrase inhibition, identifying key binding interactions. nih.gov |

| Quinoline-triazole conjugates | InhA (Enoyl-ACP reductase) | Simulations confirmed stable binding of the most active compounds within the InhA active site. frontiersin.org |

| Pyrimidine-5-carboxamides | Enoyl-CoA hydratase | Docking suggested a clear mode of interaction with the enzyme's binding site. iaea.org |

| 2-(Quinoline-4-yloxy)acetamides | Cytochrome bc1 complex (QcrB) | Activity against a qcrB mutant strain confirmed the target engagement. nih.gov |

Other Biological Activities and Pharmacological Targets

Derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of various enzymes, demonstrating their potential as therapeutic agents for a range of diseases. One significant target is Glycogen (B147801) Phosphorylase (GP), a key enzyme in glucose metabolism, making its inhibitors potential treatments for diabetes. nih.govmdpi.com While specific studies on this compound are limited, related quinoline and heterocyclic structures show potent GP inhibition. nih.gov For instance, a glucose-based acridone (B373769) derivative was described as a potent inhibitor of glycogen phosphorylase. hal.science The inhibition of GP can lead to an increase in glycogen content in tissues. mdpi.comnih.gov

Beyond GP, quinoline-4-carboxylic acid derivatives have shown inhibitory activity against other important enzyme classes:

Histone Deacetylases (HDACs): In the search for novel anticancer drugs, 2-substituted phenylquinoline-4-carboxylic acid derivatives have been developed as HDAC inhibitors. One active compound, D28, and its analog D29, exhibited significant selectivity for HDAC3 over HDAC1, 2, and 6. frontiersin.org The hydrazide derivative D29 showed remarkably improved inhibitory activity against HDAC3. frontiersin.org

Sirtuins (SIRTs): A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as inhibitors of SIRT3, a class III HDAC. Molecule P6 was found to be a selective SIRT3 inhibitor with an IC₅₀ value of 7.2 µM, showing greater potency against SIRT3 compared to SIRT1 and SIRT2. frontiersin.orgnih.gov

These studies underscore the versatility of the quinoline-4-carboxylic acid scaffold in designing selective enzyme inhibitors for various therapeutic targets.

| Enzyme Target | Compound Class | Notable Findings |

| Glycogen Phosphorylase a (GPa) | 2-Oxo-1,2-dihydropyridin-3-yl amides | Potent GPa inhibition (IC₅₀ = 6.3 µM) was observed. nih.gov |

| Histone Deacetylase 3 (HDAC3) | 2-Phenylquinoline-4-carboxylic acid derivatives | Compound D29 showed potent and selective HDAC3 inhibition (IC₅₀ = 0.477 µM). frontiersin.org |

| Sirtuin 3 (SIRT3) | 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | Molecule P6 exhibited selective SIRT3 inhibition (IC₅₀ = 7.2 µM). frontiersin.orgnih.gov |

Receptor binding assays are crucial for determining the affinity and selectivity of compounds for specific biological receptors, thereby elucidating their pharmacological profiles. For derivatives of quinoline-4-carboxylic acid, such assays have helped identify their potential as modulators of key signaling pathways.

One notable example involves the neurokinin-3 (NK3) receptor, which is implicated in various central nervous system disorders. Research has identified 2-phenylquinoline-4-carboxamide (B4668241) derivatives as potent and selective non-peptide competitive agonists for the human NK3 receptor. This finding suggests that the quinoline-4-carboxylic acid scaffold can be effectively utilized to design ligands that interact with G-protein coupled receptors like the NK3 receptor. researchgate.net

While direct receptor binding data for this compound itself is not extensively detailed in the provided context, the broader family of quinoline-4-carboxylic acid derivatives has been subject to various in silico and in vitro assays to predict and confirm their interactions with biological targets, including enzymes and receptors. frontiersin.orgresearchgate.net These approaches are fundamental in guiding the synthesis and development of new derivatives with desired pharmacological activities.

Development as EP4 Antagonists

The prostaglandin (B15479496) E2 (PGE2) receptor EP4 is a G-protein coupled receptor that has emerged as a significant target in medicinal chemistry due to its role in various physiological and pathological processes, including inflammation and cancer. nih.govnih.govnih.gov The development of antagonists for the EP4 receptor is a key area of research for creating new treatments for chronic inflammation. nih.gov

A series of potent and selective EP4 receptor antagonists have been developed based on a quinoline acylsulfonamide scaffold. nih.gov These compounds have demonstrated subnanomolar binding potency to the EP4 receptor and exhibit high selectivity over other prostanoid receptors. nih.gov The core structure, which can be derived from quinoline carboxylic acids, is crucial for this activity. Structure-activity relationship (SAR) studies have been conducted to optimize the pharmacokinetic profiles of these quinoline-based antagonists across different preclinical species. nih.gov

While the broader class of quinoline derivatives has shown promise, specific research has also identified other chemical scaffolds as potent EP4 antagonists. For instance, a novel series of indole-2-carboxamide derivatives were identified as selective EP4 antagonists with efficacy in cancer models. nih.govnih.gov One of the lead compounds from this series, compound 36 , showed excellent in vitro activity and good oral bioavailability. nih.gov In preclinical studies using a CT-26 colon cancer xenograft model, compound 36 was found to inhibit tumor growth more effectively than E7046, another known EP4 antagonist. nih.gov Furthermore, when combined with the chemotherapy agent capecitabine, it significantly suppressed tumor growth. nih.gov

Another example is CJ-023,423, an antagonist selective for the human EP4 receptor, which has shown effectiveness in animal models of inflammatory pain. nih.gov These findings underscore the therapeutic potential of blocking the EP4 receptor pathway. The development of antagonists, whether based on a quinoline or other chemical framework, represents a promising strategy for managing inflammatory and immune-related disorders. nih.govnih.gov

Table 1: Selected EP4 Receptor Antagonists

| Compound | Chemical Class | Target | Reported Activity | Reference |

|---|---|---|---|---|

| Quinoline Acylsulfonamides | Quinoline Derivative | EP4 Receptor | Subnanomolar binding potency, selective antagonist | nih.gov |

| Compound 36 | Indole-2-carboxamide | EP4 Receptor | Selective antagonist, inhibited tumor growth in vivo | nih.govnih.gov |

| CJ-023,423 | N-[({2-[4-(2-ethyl-4,6-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]ethyl}amino)carbonyl]-4-methylbenzenesulfonamide | EP4 Receptor | Potent and selective antagonist, antihyperalgesic effects in vivo | nih.gov |

Immunosuppressive and Neurokinin Receptor Antagonist Applications

Derivatives of this compound have been investigated for their potential as both immunosuppressive agents and as antagonists for neurokinin receptors. The quinoline-4-carboxylic acid scaffold is recognized for its association with various biological activities, including anti-inflammatory properties, which are closely linked to immunosuppression. nih.govmdpi.comresearchgate.net

Immunosuppressive Applications

Research has shown that certain quinoline-4-carboxylic acids exhibit significant anti-inflammatory effects. nih.gov In studies using lipopolysaccharide (LPS)-induced inflammation in mouse macrophages, quinoline-4-carboxylic acid derivatives demonstrated considerable anti-inflammatory activity, comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without showing associated cytotoxicity. nih.gov This anti-inflammatory potential suggests that these compounds could serve as a basis for the development of novel immunosuppressive drugs. The ability to modulate the immune response without causing cell death is a desirable characteristic for such agents.

Neurokinin Receptor Antagonist Applications

The neurokinin-3 (NK3) receptor is a target for conditions influenced by neurokinin B, including certain sex-hormone-related disorders. nih.gov A significant breakthrough in this area was the discovery of 2-phenyl-4-quinolinecarboxamides as a novel class of potent and selective non-peptide competitive antagonists for the human NK3 receptor. nih.gov These compounds, derived from the 2-substituted quinoline-4-carboxylic acid core, represent a key development in the search for non-peptide ligands for this receptor class. mdpi.comnih.gov

Structure-activity relationship (SAR) studies on these 2-phenyl-4-quinolinecarboxamides led to the identification of compounds with high affinity and selectivity for the NK3 receptor. nih.gov Further optimization of related scaffolds, such as N-acyl-triazolopiperazine antagonists, has led to the identification of clinical candidates like fezolinetant (B607441) for the treatment of vasomotor symptoms associated with menopause. nih.govscielo.org.coclevelandclinic.org The development of these antagonists showcases the utility of the quinoline core in designing molecules that can interact specifically with challenging G-protein coupled receptors like the NK3 receptor.

Table 2: Biological Activities of Quinoline-4-Carboxylic Acid Derivatives

| Compound Class | Biological Target/Application | Key Findings | Reference |

|---|---|---|---|

| Quinoline-4-carboxylic acids | Anti-inflammatory / Immunosuppressive | Appreciable anti-inflammatory affinities in macrophage models, comparable to indomethacin. | nih.gov |

| 2-Phenyl-4-quinolinecarboxamides | Neurokinin-3 (NK3) Receptor Antagonist | Potent and selective non-peptide competitive antagonists for the human NK3 receptor. | mdpi.comnih.gov |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as 2-chloroquinoline-4-carboxylic acid derivatives, and a protein receptor.

Prediction of Binding Modes and Interaction Energies

Molecular docking simulations have been instrumental in predicting how derivatives of this compound bind to various protein targets. For instance, in the context of developing novel HDAC inhibitors, the 2-substituted phenylquinoline-4-carboxylic acid group was introduced as a cap moiety. nih.gov Docking studies of these derivatives into the active site of histone deacetylases (HDACs) have helped in understanding their binding modes. nih.gov The multiple aromatic rings of the quinoline (B57606) structure are designed to form strong hydrophobic interactions with residues at the opening of the HDAC active site. nih.gov

Similarly, in the search for antimalarial agents, molecular docking studies of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids with the Plasmodium lactate (B86563) dehydrogenase (LDH) receptor protein have been conducted. researchgate.net These studies revealed that the synthesized ligands could be promising for antimalarial therapy, with one particular ligand showing a maximum of five hydrogen bonding interactions and a binding energy of -9.05 kcal/mol, indicating a strong potential to inhibit the Plasmodium LDH receptor. researchgate.net

Furthermore, in the context of leishmaniasis, inverse virtual screening identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target for 2-aryl-quinoline-4-carboxylic acid derivatives. researchgate.net Subsequent docking and molecular dynamics simulations demonstrated stable binding of these compounds to the target. researchgate.net

The following table summarizes the results of a molecular docking study of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acid derivatives with the Plasmodium LDH receptor.

| Compound | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |

| 3d | -9.05 | 5 | Not Specified |

This table is based on data from a study on 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids and their interaction with the Plasmodium LDH receptor. researchgate.net

Identification of Key Pharmacophoric Features

Pharmacophore modeling is crucial for identifying the essential structural features of a molecule required for its biological activity. For HDAC inhibitors derived from 2-phenylquinoline-4-carboxylic acid, a typical pharmacophore consists of a zinc-binding group (ZBG), a linker, and a cap region. nih.gov The 2-substituted phenylquinoline-4-carboxylic acid moiety serves as the cap group, which is responsible for binding to the hydrophobic region at the opening of the HDAC active site. nih.gov The hydroxamic acid group is often incorporated as the ZBG. nih.gov

In studies targeting leishmaniasis, pharmacophoric models were used to guide the docking of 2-aryl-quinoline-4-carboxylic acid derivatives into the active site of LmNMT. frontiersin.org The analysis of the docked poses revealed key interactions with specific amino acid residues, such as Phe90, Tyr217, His219, and Asn376, which are critical for the binding of inhibitors to Leishmania NMT. frontiersin.org

Quantum Mechanical (QM) Studies and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. These methods provide a deeper understanding of the intrinsic properties of compounds like this compound and its derivatives.

Conformational Analysis and Electronic Structure Prediction

DFT calculations have been employed to optimize the molecular geometry of quinoline derivatives and to understand their structural properties. nih.gov For instance, the crystal structure of 2-chloroquinoline-3-carboxylic acid has been described as having two types of crossed layers stabilized by intermolecular hydrogen bonds. nih.gov Theoretical studies on related quinoline compounds have used DFT and ab initio Hartree-Fock (HF) calculations to analyze their structural characteristics and vibrational spectra. researchgate.net Such studies provide insights into the stable conformations and electronic distribution within the molecule.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is used to explain and predict the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between HOMO and LUMO provides an indication of the chemical reactivity and kinetic stability of a molecule. researchgate.net For large systems, the concept of frontier molecular orbitalets (FMOLs) has been developed to localize the reactive regions. nih.gov

DFT calculations on quinoline derivatives have been used to investigate their stability and reactivity through FMO analysis and the calculation of reactivity descriptors like electronegativity and hardness. nih.gov These computational approaches help in understanding the molecular behavior and predicting the reactive sites of these compounds. nih.govresearchgate.net

Applications of 2 Chloroquinoline 4 Carboxylic Acid Beyond Pharmaceutical Sciences

Role in Agrochemical Development (Pesticides, Herbicides)

2-Chloroquinoline-4-carboxylic acid serves as a key building block in the formulation of agrochemicals, contributing to the development of effective solutions for pest control and crop protection. chemimpex.com The quinoline (B57606) core, in particular, is a recognized scaffold in the design of bioactive molecules for agriculture. While specific, commercially available pesticides or herbicides directly synthesized from this compound are not extensively documented in publicly available literature, the broader class of quinoline carboxylic acid derivatives has a well-established role in this sector.

Carboxylic acids and their derivatives are fundamental to the development of herbicides, having contributed to the creation of various herbicidal lead structures over the past seven decades. nih.govresearchgate.net These compounds can target a wide array of biosynthetic pathways, proteins, and enzymes within weeds. nih.govresearchgate.net The structural features of quinoline-4-carboxylic acids, for instance, are known to be associated with anti-inflammatory and analgesic activity in medicinal chemistry, and analogous structures are investigated for their herbicidal properties. researchgate.net

Research into quinoline-based compounds has led to the development of notable herbicides. Although not directly derived from this compound, the following examples illustrate the importance of the quinoline scaffold in herbicides:

| Herbicide | Chemical Class | Mode of Action |

| Quinclorac | Quinoline carboxylic acid | Auxin mimic, affecting cell growth and development. |

| Quinmerac | Quinoline carboxylic acid | Auxin mimic, disrupting plant growth processes. |

The synthesis of such herbicidal molecules often involves multi-step reactions where intermediates like this compound could potentially be utilized. The development of new synthetic routes for quinoline-4-carboxylic acid derivatives is an active area of research, aiming for more efficient and environmentally friendly processes. researchgate.netresearchgate.net

Integration into Material Science for Novel Polymers and Coatings

The unique chemical structure of this compound makes it a valuable component in the field of material science, particularly in the creation of novel polymers and coatings with enhanced properties. chemimpex.com The incorporation of this compound can improve the chemical resistance and durability of materials. chemimpex.com

The carboxylic acid group provides a reactive site for polymerization reactions, allowing it to be integrated into polymer chains through methods like condensation polymerization or free radical polymerization. numberanalytics.com This can be achieved either by direct polymerization of monomers containing the carboxylic acid group or by post-polymerization modification of existing polymers. numberanalytics.com

The resulting polymers, containing the quinoline moiety, can exhibit a range of desirable characteristics. For instance, polyamides and polyesters are classes of polymers that can be synthesized using carboxylic acid derivatives. numberanalytics.com The inclusion of the rigid, aromatic quinoline structure can enhance the thermal stability and mechanical strength of the resulting polymer.

Utilization in Analytical Chemistry as a Reagent for Substance Detection and Quantification

This compound and its derivatives also find utility in analytical chemistry, acting as reagents for the detection and quantification of various substances. chemimpex.com The quinoline ring system is known for its fluorescent properties, which can be harnessed to develop sensitive and selective chemosensors.

A notable application is in the detection of metal ions. For instance, a Schiff base chemosensor derived from 4-quinoline carboxaldehyde has been developed for the selective detection of lead (Pb²⁺) ions in a semi-aqueous medium. nih.gov This sensor exhibits both colorimetric and fluorescent responses in the presence of Pb²⁺, allowing for its quantification at very low concentrations. nih.gov The detection limit for this particular sensor was found to be in the micromolar range, demonstrating high sensitivity. nih.gov

The general principle involves the design of a molecule where the quinoline derivative's fluorescence is "quenched" or "turned on" upon binding to a specific analyte. This change in fluorescence intensity can be measured and correlated to the concentration of the substance being analyzed. The development of such fluorescent probes is an active area of research, with applications in environmental monitoring, industrial quality control, and biological imaging.

While the direct use of this compound as a fluorescent sensor is not extensively detailed in the available literature, its structural similarity to other fluorescent quinoline derivatives suggests its potential as a precursor or a core component in the design of new analytical reagents. The synthesis of various quinoline-2-carboxylic acid derivatives for biological and analytical applications is an ongoing field of study. ajchem-a.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Green Chemistry Principles

Traditional methods for synthesizing quinoline (B57606) derivatives, while effective, often come with drawbacks such as harsh reaction conditions, the use of hazardous solvents, and the generation of byproducts. acs.orgnih.gov This has spurred a significant shift towards the development of environmentally benign and efficient synthetic protocols.

Key areas of focus in green synthesis include:

Catalysis: The use of inexpensive, non-toxic, and reusable catalysts is a cornerstone of green chemistry. For instance, ferric chloride hexahydrate (FeCl3·6H2O) has been successfully employed as a catalyst for quinoline synthesis in water, a green solvent. tandfonline.com This method offers advantages like shorter reaction times, milder conditions, and high product yields. tandfonline.com

Solvent-Free Reactions: One-pot multicomponent reactions (MCRs) conducted under solvent-free conditions are gaining traction. frontiersin.org These methods are not only environmentally friendly but also cost-effective and time-efficient. frontiersin.org

Nanocatalysts: The application of nanocatalysts in quinoline synthesis is an emerging field. acs.org These catalysts offer unique properties that can lead to more efficient and selective reactions, addressing some of the limitations of traditional catalysts. acs.org

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis are being explored to accelerate reaction rates and improve yields, further contributing to the green synthesis of quinoline derivatives. nih.gov